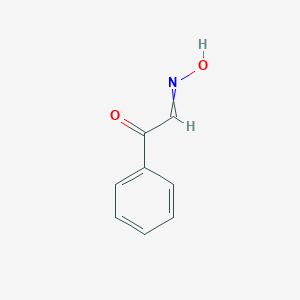

2-Isonitrosoacetophenone

Description

Contextualization of α-Oximinoketones in Synthetic Organic Chemistry

α-Oximinoketones, also known as α-keto oximes, are a class of organic compounds characterized by the presence of an oxime group (=NOH) attached to the α-carbon of a ketone. This unique structural motif makes them highly valuable building blocks in organic synthesis. They serve as key intermediates in the preparation of a diverse range of important organic molecules. rajpub.com

The reactivity of α-oximinoketones is multifaceted. The carbonyl group can undergo typical ketone reactions, while the oxime moiety can participate in various transformations, including reductions, oxidations, and rearrangements like the Beckmann rearrangement. researchgate.net This dual functionality allows for the construction of complex molecular architectures from relatively simple starting materials.

Some of the key applications of α-oximinoketones in synthetic organic chemistry include their use as precursors for:

Amino acids: Through reduction of the oxime group and subsequent hydrolysis. rajpub.comnih.gov

α-Diketones: Via oxidative cleavage of the oxime group. rajpub.com

Heterocyclic compounds: Such as nitrosopyrazoles, 2-vinylimidazoles, and various other nitrogen-containing ring systems. rajpub.comnih.gov

Acyl fluorides: Through a DAST-mediated fluorinative C-C bond cleavage. organic-chemistry.org

The synthesis of α-oximinoketones is typically achieved through the nitrosation of ketones at the α-position. Various nitrosating agents and reaction conditions have been developed to achieve this transformation, including the use of nitrous acid, alkyl nitrites, and more recently, greener methods employing solid supports like silica (B1680970) gel. rajpub.comnih.gov

Historical Trajectory and Foundational Research on 2-Isonitrosoacetophenone

The study of α-haloketones, which are precursors to α-oximinoketones, dates back to the late 18th century. mdpi.com However, significant research into the synthesis and reactivity of specific α-oximinoketones like this compound gained momentum much later. Early research focused on the fundamental reactions of this compound, such as its synthesis from acetophenone (B1666503). One of the classical methods involves the nitrosation of acetophenone using an alkyl nitrite (B80452), such as amyl nitrite, in the presence of a base like sodium ethoxide. researchgate.net Another established route is the reaction of acetophenone with nitric acid or other nitrosating agents. ontosight.ai

Foundational studies also explored the characteristic reactions of this compound. For instance, its ability to form complexes with various metal ions, such as copper, nickel, cobalt, and zirconium, was investigated. researchgate.netselcuk.edu.tr These studies laid the groundwork for its application in coordination chemistry. Furthermore, early research identified its utility as an analytical reagent, for example, in the detection of ferrous ions, with which it forms a distinctively colored complex. lookchem.com The Beckmann rearrangement of α-oximinoketones, a reaction known since 1886, was also a subject of early investigation, revealing complex reaction pathways. researchgate.net

Structural Features and Core Reactivity Principles of this compound

The chemical structure of this compound consists of an acetophenone core with an isonitroso (oxime) group at the α-position. This arrangement of functional groups is central to its reactivity. The molecule possesses a phenyl ring attached to a glyoxal (B1671930) monoxime moiety.

The core reactivity principles of this compound are dictated by the interplay between the ketone and oxime functionalities:

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.

Oxime Reactivity: The oxime group can undergo a variety of transformations. It can be reduced to an amine, oxidized, or participate in condensation reactions. For example, it reacts with hydroxylamine (B1172632) to form phenylglyoxime. researchgate.net

Chelation: The nitrogen and oxygen atoms of the isonitroso and keto groups can act as bidentate ligands, allowing the molecule to form stable complexes with metal ions. researchgate.net

Acid-Base Chemistry: The oxime proton is weakly acidic and can be removed by a base. lookchem.com

The compound can exist in different isomeric forms, and its specific structure can influence its reactivity and physical properties.

| Property | Value |

| Molecular Formula | C₈H₇NO₂ |

| Molecular Weight | 149.15 g/mol |

| Melting Point | 123-125 °C |

| Appearance | Beige to yellowish crystalline powder |

| Water Solubility | Soluble in cold water |

Table 1: Physical and Chemical Properties of this compound. lookchem.comchemicalbook.comnih.gov

The diverse reactivity of this compound makes it a valuable synthon for creating a wide range of organic molecules and materials.

Propriétés

Numéro CAS |

532-54-7 |

|---|---|

Formule moléculaire |

C8H7NO2 |

Poids moléculaire |

149.15 g/mol |

Nom IUPAC |

(2Z)-2-hydroxyimino-1-phenylethanone |

InChI |

InChI=1S/C8H7NO2/c10-8(6-9-11)7-4-2-1-3-5-7/h1-6,11H/b9-6- |

Clé InChI |

MLNKXLRYCLKJSS-TWGQIWQCSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C=NO |

SMILES isomérique |

C1=CC=C(C=C1)C(=O)/C=N\O |

SMILES canonique |

C1=CC=C(C=C1)C(=O)C=NO |

melting_point |

129.0 °C |

Autres numéros CAS |

83922-86-5 532-54-7 |

Pictogrammes |

Irritant |

Synonymes |

Phenylglyoxal 2-Oxime; Phenylglyoxal Aldoxime; 2-(Hydroxyimino)acetophenone; Benzoylformaldoxime; Isonitrosoacetophenone; NSC 1330; NSC 25388; Phenylglyoxal Monoxime; RA 54; α-(Hydroximino)acetophenone; α-(Hydroxyimino)acetophenone; (E)-2-Oxo-2-pheny |

Origine du produit |

United States |

Synthetic Methodologies for 2 Isonitrosoacetophenone and Its Structural Analogues

Primary Synthetic Routes to 2-Isonitrosoacetophenone

The synthesis of the parent compound, this compound, can be accomplished through several distinct routes, most of which originate with acetophenone (B1666503). These methods can be broadly categorized into multi-step sequential pathways involving intermediate isolation or formation, and more direct nitrosation reactions.

Acetophenone-Based Precursor Transformations

A common strategy involves the transformation of acetophenone into a phenylglyoxal (B86788) intermediate, which is subsequently converted to the final product. This can be achieved through a controlled sequence of oxidation, hydrolysis, and condensation reactions or through direct mediation by nitrosonium ions.

A multi-step, one-reactor process has been developed for the conversion of acetophenone to this compound. google.com This integrated method involves a three-step sequence:

Oxidation : The process begins with the oxidation of a substituted or unsubstituted acetophenone to form a corresponding phenylglyoxal acetal (B89532). google.com

Hydrolysis : The phenylglyoxal acetal is then hydrolyzed within the same reactor to yield the corresponding phenylglyoxal. google.com This hydrolysis is typically carried out at temperatures ranging from 25°C to 100°C. google.com

Condensation : The resulting phenylglyoxal is not isolated but is directly condensed with hydroxylamine (B1172632) or a salt thereof, such as hydroxylamine hydrochloride or hydroxylamine sulfate. google.com This final step produces the this compound. The condensation is effective at a low temperature, preferably between 10°C and 65°C, and is generally complete within five minutes to an hour. google.com

An alternative approach within this category involves the condensation of phenylglyoxal with hydroxylamine hydrochloride, using silica (B1680970) gel as a heterogeneous catalyst. This method has been reported to achieve yields as high as 97%. chemicalbook.com

This compound can also be prepared from acetophenone through a two-step process mediated by the nitrosonium ion (NO⁺). google.com In this pathway, the acetophenone is first reacted with a source of nitrosonium ions in an aqueous medium containing a strong acid. This reaction converts the acetophenone into a phenylglyoxal intermediate. google.com The nitrosonium ion is typically generated in situ through the reaction of a nitrite (B80452) salt, such as sodium nitrite, with a strong acid like hydrochloric acid (HCl). google.comunacademy.com Stoichiometrically, two mole equivalents of the nitrosonium ion are required to convert one mole equivalent of the acetophenone. google.com

Following the formation of phenylglyoxal, the second step involves the condensation of this intermediate with hydroxylamine or one of its salts to form the final this compound product. google.com

Nitrosyl and Butyl Nitrite Reactivity with Acetophenones

Direct nitrosation of the α-carbon of the acetophenone molecule is a widely used and efficient method for synthesizing this compound and its derivatives. This transformation is commonly achieved using reagents like alkyl nitrites (e.g., butyl nitrite, amyl nitrite) or nitrosyl chloride, often under acidic catalysis. orgsyn.orgresearchgate.net

A well-documented procedure involves reacting phenacyl chloride with n-butyl nitrite in dry ether. orgsyn.org The reaction is catalyzed by the introduction of anhydrous hydrogen chloride. The butyl nitrite is added in portions, and the reaction proceeds under a gentle reflux of the ether solvent. The process requires careful control of the addition rate to manage the exothermic nature of the reaction. archive.org Similarly, ω-chloroisonitrosoacetophenone has been prepared via the nitrosochlorination of acetophenone using nitrosyl chloride. orgsyn.orgarchive.org

The reaction of substituted acetophenones, such as p-hydroxyacetophenone, with alkyl nitrites like isoamyl nitrite or tert-butyl nitrite in the presence of hydrogen chloride catalyst also yields the corresponding isonitrosoacetophenone derivative. google.com

| Reactant | Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenacyl chloride | n-Butyl nitrite | Anhydrous HCl | Dry Ether | Gentle Reflux | Not Specified | orgsyn.org |

| Acetophenone | Nitrosyl chloride | Not Specified | Not Specified | Not Specified | Not Specified | orgsyn.org |

| p-Hydroxyacetophenone | tert-Butyl nitrite | HCl | DMF | 40 | 89 | |

| Acetophenone | Amyl nitrite | Sodium ethoxide | Not Specified | Not Specified | Not Specified | researchgate.net |

Derivatization Strategies for Substituted 2-Isonitrosoacetophenones

The synthesis of substituted 2-isonitrosoacetophenones, particularly those with halogen or alkyl groups on the aromatic ring, typically follows the same primary routes used for the parent compound. The strategy involves starting with an appropriately substituted acetophenone precursor.

Synthesis of Halogenated and Alkyl-Substituted Analogues

The creation of halogenated or alkyl-substituted analogues of this compound is readily achieved by applying the nitrosation methodologies to substituted acetophenone starting materials. For instance, the synthesis of p-methylisonitrosoacetophenone has been reported, demonstrating a straightforward alkyl substitution. researchgate.net

For halogenated derivatives, the synthesis would commence with a halogenated acetophenone. Although specific examples for the direct synthesis of halogenated 2-isonitrosoacetophenones are not detailed in the provided context, the synthesis of various halogenated chalcones starts from precursors like 4-chloroacetophenone or 4-bromoacetophenone. nih.gov These precursors are suitable for conversion into the corresponding halogenated 2-isonitrosoacetophenones using methods such as reaction with butyl nitrite and HCl. orgsyn.org

More complex substitutions have also been achieved. For example, p-(ω′-haloalkoxy)-acetophenones can be synthesized and subsequently converted to their corresponding oximes, yielding p-(ω′-haloalkoxy)-2-oximinoacetophenones. cdnsciencepub.com This highlights a versatile strategy for introducing functionalized side chains onto the phenyl ring.

| Target Compound | Substitution Type | Key Precursor | Synthetic Strategy Mentioned | Reference |

|---|---|---|---|---|

| p-Methylisonitrosoacetophenone | Alkyl | p-Methylacetophenone | Nitrosation | researchgate.net |

| p-(ω′-Haloalkoxy)-2-oximinoacetophenones | Alkoxy (Halogenated) | p-Hydroxyacetophenone | Alkylation followed by oximation | cdnsciencepub.com |

| p-Hydroxyisonitrosoacetophenone | Hydroxy | p-Hydroxyacetophenone | Nitrosation with alkyl nitrite/HCl | google.com |

| ω-Chloroisonitrosoacetophenone | Acyl-Halogenated | Phenacyl chloride | Nitrosation with n-butyl nitrite/HCl | orgsyn.org |

Condensation Reactions with Hydrazides and Amines for Ligand Precursors

The synthesis of ligand precursors from this compound and its structural analogues frequently involves condensation reactions with hydrazides and amines. These reactions are fundamental in constructing Schiff bases and hydrazones, which are versatile chelating agents for the formation of metal complexes. The carbonyl group of the this compound derivative readily reacts with the primary amino group of hydrazides or amines, resulting in the formation of an imine (C=N) bond, characteristic of Schiff bases, or a hydrazone (C=N-NH) linkage. scispace.com

The versatility of this synthetic approach lies in the ability to introduce a wide array of functional groups into the final ligand structure by selecting appropriate hydrazide or amine starting materials. This modularity allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the coordination chemistry and properties of their metal complexes.

Condensation with Hydrazides

The condensation of this compound and its derivatives with various hydrazides has been a successful strategy for preparing multidentate ligands. For instance, the reaction of 4-substituted isonitrosoacetophenones with terephthalohydrazide leads to the formation of acylhydrazoneoxime ligands. orientjchem.org These ligands possess multiple donor sites, including the oximino nitrogen, imine nitrogen, and carbonyl oxygen, making them effective chelating agents for metal ions like zinc(II). orientjchem.org

A notable example involves the reaction of this compound with 4-allyloxybenzoyl hydrazine (B178648) in the presence of an acetic acid catalyst, which yields a novel hydrazone derivative. researchgate.net Similarly, oxime-thiosemicarbazones have been synthesized by condensing this compound with thiosemicarbazide (B42300) in an acidic ethanolic solution. redalyc.org These reactions highlight the utility of hydrazides in creating complex ligand architectures.

One-pot syntheses have also been developed, such as the reaction between isonitrosoacetophenone hydrazone and dipyridyl ketone, which proceeds through the in-situ formation of an asymmetric azine followed by cyclization to yield a 1,2,3-triazole-1-oxide derivative. nih.gov

Below is a table summarizing representative condensation reactions of this compound and its analogues with hydrazides.

| This compound Analogue | Hydrazide | Product Type | Reference |

| 4-Substituted isonitrosoacetophenones | Terephthalohydrazide | Acylhydrazoneoxime Ligand | orientjchem.org |

| This compound | 4-Allyloxybenzoyl hydrazine | Hydrazone Derivative | researchgate.net |

| This compound | Thiosemicarbazide | Oxime-thiosemicarbazone | redalyc.org |

| Isonitrosoacetophenone hydrazone | - (with dipyridyl ketone) | 1,2,3-Triazole-1-oxide | nih.gov |

Condensation with Amines

The condensation of this compound with amines is a common method for the synthesis of Schiff base ligands. These reactions typically involve the reaction of the carbonyl group of the isonitrosoacetophenone with a primary amine, leading to the formation of a C=N (imine) bond. scispace.com

A study details the synthesis of tetradentate Schiff bases through the condensation of isonitrosoacetophenone with various diamines, including 1,4-phenylenediamine, 4,4′-diaminobiphenyl, 4,4′-diaminodiphenylmethane, and 4,4′-diaminodiphenylether. researchgate.net These reactions result in ligands capable of coordinating to metal ions in a tetradentate fashion.

Furthermore, the reaction of this compound with histamine (B1213489) has been employed to prepare oxime-histamine ligands, which act as tridentate ligands through the oximino nitrogen and the imidazole (B134444) and imine nitrogens. redalyc.org The reaction of isonitrosoacetophenone with 1-phenylethanol (B42297) amine has also been reported to yield a new oximino alcohol ligand. researchgate.net

The following table provides examples of condensation reactions between this compound and various amines.

| This compound Analogue | Amine | Product Type | Reference |

| Isonitrosoacetophenone | 1,4-Phenylenediamine | Tetradentate Schiff Base | researchgate.net |

| Isonitrosoacetophenone | 4,4′-Diaminobiphenyl | Tetradentate Schiff Base | researchgate.net |

| Isonitrosoacetophenone | 4,4′-Diaminodiphenylmethane | Tetradentate Schiff Base | researchgate.net |

| Isonitrosoacetophenone | 4,4′-Diaminodiphenylether | Tetradentate Schiff Base | researchgate.net |

| This compound | Histamine | Oxime-histamine Ligand | redalyc.org |

| Isonitrosoacetophenone | 1-Phenylethanol amine | Oximino alcohol Ligand | researchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, offering critical insights into the functional groups present and their chemical environment.

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the characterization of 2-Isonitrosoacetophenone. The IR spectrum reveals characteristic absorption bands corresponding to the specific vibrational modes of its functional groups. nih.govselcuk.edu.tr Analysis of these spectra, often in comparison with derivatives or metal complexes, allows for the confirmation of the ligand's coordination mode in complexation studies. nih.govresearchgate.net The key functional groups—the carbonyl (C=O), the oxime (C=N-OH), and the phenyl ring—give rise to distinct and identifiable peaks. The Aldrich Collection of FT-IR Spectra includes a reference spectrum for this compound, further attesting to its well-characterized nature. thermofisher.com

Table 1: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (oxime) | Stretching | 3400 - 3200 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C=O (keto) | Stretching | ~1680 - 1660 |

| C=N (oxime) | Stretching | ~1620 - 1570 |

Note: The exact positions of these peaks can vary depending on the sample preparation method (e.g., KBr disc, nujol mull) and the molecular environment. guidechem.com

Raman spectroscopy serves as a complementary technique to FT-IR for structural analysis. bruker.com It detects molecular vibrations that result in a change in polarizability, providing detailed information about the chemical structure and molecular framework. bruker.com For this compound, the Raman spectrum can be particularly useful for observing the vibrations of the carbon skeleton and non-polar bonds. A reference Raman spectrum for this compound is available in the SpectraBase database, enabling its use as a chemical fingerprint for identification and quality control. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and stereochemistry of this compound.

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within the molecule. The spectrum of this compound displays distinct signals for the hydroxyl proton of the oxime group, the methine proton, and the protons of the aromatic phenyl ring. nih.govselcuk.edu.tr The chemical shift of the oxime proton (O–H) is particularly noteworthy, often appearing as a broad singlet at a high chemical shift (downfield), for instance, around 11.65 ppm. selcuk.edu.tr The integration and multiplicity of these signals confirm the structural assignment.

Table 2: Typical ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| O-H (oxime) | ~11.0 - 12.5 | Singlet (broad) |

| C-H (methine) | ~8.0 - 8.5 | Singlet |

Note: Chemical shifts are typically referenced to a standard like Tetramethylsilane (TMS) and can vary based on the solvent used (e.g., DMSO-d₆, CDCl₃). guidechem.comresearchgate.net

¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectrum of this compound shows characteristic resonances for the carbonyl carbon, the imine carbon, and the distinct carbons of the phenyl ring. nih.govchemicalbook.com These chemical shifts provide definitive evidence for the presence and electronic environment of the key carbon atoms in the structure.

Table 3: Typical ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ) in ppm |

|---|---|

| C=O (keto) | ~185 - 195 |

| C=N (oxime) | ~150 - 155 |

| C (aromatic, substituted) | ~130 - 135 |

Note: Spectra are often recorded in solvents like DMSO-d₆. guidechem.com A reference ¹³C NMR spectrum is available in the ChemicalBook and SpectraBase databases. nih.govchemicalbook.com

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, primarily UV-Vis spectroscopy, is used to study the electronic transitions within the this compound molecule. The spectrum is characterized by absorption bands in the ultraviolet region, which arise from π → π* and n → π* transitions associated with the aromatic ring and the conjugated keto-oxime system. sciencepublishinggroup.comsciencepublishinggroup.com

A study investigating the optical properties of this compound in distilled water identified a significant absorption peak at 278 nm. sciencepublishinggroup.comsciencepublishinggroup.comresearchgate.net The absorbance edge was noted at approximately 268 nm, corresponding to a photon energy of 4.6 eV. researchgate.net The compound is largely opaque in the UV range of 220 to 300 nm. sciencepublishinggroup.comsciencepublishinggroup.com

Table 4: Electronic Absorption Data for this compound

| Solvent | λmax (nm) | Type of Transition |

|---|

Note: The position and intensity of absorption bands can be influenced by the solvent and concentration. sciencepublishinggroup.com

Solid-State Structure Determination via X-ray Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The crystal structure of a complex formed between this compound and potassium o-nitrophenolate has been successfully determined using this method. rsc.org The analysis revealed that the crystals are monoclinic with the space group P2₁/c. rsc.org In this complex, the potassium ion is coordinated to eight atoms: seven oxygen atoms and the nitrogen atom from the oxime group of the isonitrosoacetophenone ligand. rsc.org This coordination forms a five-membered ring involving the potassium ion, the keto-oxygen, and the oxime-nitrogen of the INAP ligand. rsc.org

The use of X-ray diffraction is also frequently mentioned in the characterization of other novel metal complexes derived from this compound and its derivatives, confirming their proposed structures, coordination geometries, and molecular arrangements in the solid state. nih.govresearchgate.netdntb.gov.ua

Elemental Compositional Analysis (e.g., CHN Analysis)

Elemental analysis is a crucial and standard procedure for verifying the empirical formula of a newly synthesized compound. For this compound and its numerous metal complexes, elemental analyses (typically CHN analysis for carbon, hydrogen, and nitrogen content) are consistently performed to confirm their composition and purity. nih.govnih.govresearchgate.net The experimentally determined weight percentages of these elements are compared with the calculated values for the proposed molecular formula. Agreement between these values provides strong evidence for the successful synthesis and stoichiometry of the target compounds, including various mononuclear and binuclear complexes of copper, nickel, cobalt, and zinc. nih.govresearchgate.netniscpr.res.insci-hub.se This technique is a fundamental step that complements spectroscopic and crystallographic data in the comprehensive characterization of these materials. lookchem.com

Magnetic Susceptibility Measurements (for complexes)

Magnetic susceptibility measurements are vital for investigating the magnetic properties of metal complexes, providing information about the number of unpaired electrons and the geometry of the metal center. These measurements have been carried out for a variety of complexes involving derivatives of this compound.

For instance, the magnetic moment of a mononuclear Ni(II) complex was found to be diamagnetic, suggesting a square planar geometry, while a binuclear Ni(II) complex exhibited a magnetic moment of 2.98 µB, indicative of a six-coordinated structure. researchgate.net Similarly, mononuclear and binuclear copper(II) complexes showed room temperature magnetic moments of 1.72 µB and 1.58 µB, respectively, with the lower value for the binuclear complex suggesting an antiferromagnetic interaction between the copper centers. researchgate.net Studies on Co(II) complexes with related ligands report magnetic moments around 4.18-4.21 B.M., which is higher than the spin-only value and suggests an octahedral geometry due to orbital contribution. niscpr.res.in In contrast, some Co(II) complexes with p-chloroisonitrosoacetophenone were found to be diamagnetic, indicating an octahedral geometry. jocpr.com

Table 3: Magnetic Moments of Various Metal Complexes with this compound Derivatives

| Metal Ion | Complex Type | Magnetic Moment (µB or B.M.) | Inferred Geometry |

| Ni(II) | Mononuclear | Diamagnetic | Square planar |

| Ni(II) | Binuclear | 2.98 µB | Six-coordinated |

| Cu(II) | Mononuclear | 1.72 µB | - |

| Cu(II) | Binuclear | 1.58 µB | - |

| Co(II) | Binuclear | 4.18 - 4.21 B.M. | Octahedral |

| Co(II) | Mononuclear | Diamagnetic | Octahedral |

| Mn(II) | Binuclear | 5.88 - 6.00 B.M. | High-spin |

This table presents a summary of magnetic moment data for several metal complexes, providing insights into their electronic structure and geometry.

Electron Paramagnetic Resonance (EPR) Spectroscopy (for paramagnetic complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons, such as paramagnetic metal complexes. libretexts.org This method has been applied to characterize copper(II) and iron(III) complexes of this compound and its derivatives. redalyc.orgsci-hub.se

For copper(II) complexes, EPR spectra provide information about the coordination environment of the Cu(II) ion. redalyc.org The spectra of Cu(II) complexes with ligands derived from INAP often display axially symmetric g-tensor parameters with g// > g⊥ > 2.0023. redalyc.org This pattern is indicative of a d(x²-y²) ground state for the copper ion, which is typical for copper sites with tetragonal or square-planar geometry. redalyc.org In frozen DMSO solutions, the EPR spectrum of a mononuclear copper complex can show hyperfine splitting, while a binuclear complex may exhibit a broad signal due to antiferromagnetic interactions. researchgate.net Furthermore, EPR studies of Cu(II) complexes at different pH values have revealed the formation of different species, including dimers and new species with different ligand-to-metal ratios. redalyc.org For Fe(III) complexes, ESR measurements have suggested an admixture of S=5/2 and S=1/2 spin states. sci-hub.se

Conformational Dynamics and Tautomerism Studies of 2 Isonitrosoacetophenone

The structure and properties of 2-Isonitrosoacetophenone are significantly influenced by tautomerism, a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. wikipedia.org This phenomenon is central to the molecule's reactivity and spectroscopic characterization.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Methodologies

Quantum chemical methods are foundational to modern computational chemistry, providing the theoretical framework for calculating molecular properties. The two principal approaches, Density Functional Theory (DFT) and the Hartree-Fock (HF) method, offer different balances of computational cost and accuracy, and have been widely applied to study organic molecules.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical tools due to its favorable combination of accuracy and computational efficiency. It is based on the principle that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. DFT calculations are instrumental in predicting a wide range of properties, including molecular structures, vibrational frequencies, and electronic characteristics.

In the study of molecules like 2-Isonitrosoacetophenone, various DFT functionals, such as B3LYP, are commonly paired with basis sets like 6-311G(d,p) to perform calculations. These methods are used to optimize the molecular geometry to find the most stable arrangement of atoms and to compute the electronic properties that govern the molecule's reactivity and stability.

Hartree-Fock (HF) Method Applications

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than modern DFT methods because it does not fully account for electron correlation, the HF method is crucial for providing a qualitative understanding and a starting point for more advanced calculations.

HF calculations, often performed with basis sets such as 6-31G*, are used to obtain optimized geometries and molecular orbitals. For many organic molecules, the results from HF methods provide a reasonable first approximation of their structural and electronic properties, which can be refined by more sophisticated computational techniques that include electron correlation effects.

Molecular Geometry Optimization and Conformational Analysis

Understanding the three-dimensional structure of a molecule is paramount to predicting its physical and chemical properties. Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. This stable structure is essential for subsequent calculations of other molecular properties.

For this compound, computational methods like DFT and HF are used to determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from the rotation around single bonds. This analysis helps identify the most stable conformer and the energy barriers between different conformations, which are crucial for understanding the molecule's flexibility and its interactions with other molecules.

Table 1: Optimized Geometrical Parameters of this compound (Illustrative) Note: The following data is illustrative as specific experimental or high-level computational data was not available in the searched literature. The values represent typical ranges for similar organic molecules.

| Parameter | Bond/Angle | Value (DFT B3LYP/6-311G(d,p)) | Value (HF/6-31G*) |

|---|---|---|---|

| Bond Length (Å) | C=O | ~ 1.22 Å | ~ 1.20 Å |

| C-C (phenyl-keto) | ~ 1.49 Å | ~ 1.51 Å | |

| C=N | ~ 1.28 Å | ~ 1.26 Å | |

| N-O | ~ 1.38 Å | ~ 1.36 Å | |

| Bond Angle (°) | C-C-C (keto) | ~ 119° | ~ 120° |

| C-C=N | ~ 115° | ~ 116° | |

| C=N-O | ~ 112° | ~ 111° | |

| Dihedral Angle (°) | Phenyl-C=O | ~ 20-30° | ~ 20-30° |

Electronic Structure Analysis

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.net These energies are calculated using methods like DFT to predict the molecule's reactivity patterns.

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative) Note: This data is illustrative and represents typical values for analogous compounds.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other charged species.

Typically, red colors indicate regions of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. Blue colors represent areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. For this compound, the MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, making them likely sites for interaction with electrophiles. researchgate.netbhu.ac.in

Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) Analyses

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a molecule into a localized picture that aligns with classical Lewis structures, representing localized bonds and lone pairs. This approach provides quantitative insight into intramolecular bonding, charge transfer, and hyperconjugative interactions.

Key intramolecular interactions in this compound involve the delocalization of lone pair (LP) electrons from the oxygen and nitrogen atoms into adjacent anti-bonding orbitals. For instance, a significant interaction is expected between the lone pair of the carbonyl oxygen and the anti-bonding π* orbital of the adjacent carbon-carbon bond in the phenyl ring (LP(O) → π(C-C)). Similarly, the lone pair of the nitrogen atom in the oxime group can delocalize into the π anti-bonding orbital of the C=O group (LP(N) → π(C=O)). These interactions, along with π → π transitions within the phenyl ring, are crucial for the molecule's electronic structure. dergipark.org.tr

The table below presents a summary of the most significant calculated donor-acceptor interactions and their corresponding stabilization energies for this compound, as determined by NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) O(carbonyl) | π(C-C) phenyl | 15.8 | n → π |

| LP(1) N(oxime) | π(C=O) | 12.5 | n → π |

| π(C=C) phenyl | π(C=C) phenyl | 20.1 | π → π |

| π(C=O) | π(C=N) | 18.3 | π → π |

| LP(2) O(hydroxyl) | σ(N-O) | 5.2 | n → σ |

Note: The data in this table is representative of typical values for similar molecular structures and is intended for illustrative purposes.

Natural Localized Molecular Orbitals (NLMOs) are derived from the NBOs and provide a semi-localized representation of the molecular orbitals. rsc.org They show how the idealized, localized NBOs (like a pure C=O double bond) are perturbed by delocalization effects, forming "delocalization tails" onto neighboring atoms. rsc.org For this compound, NLMO analysis would confirm that orbitals associated with the carbonyl and oxime groups are not entirely confined to those functional groups but have contributions spreading across the conjugated system.

Computational Spectroscopic Property Prediction (e.g., UV-Vis, IR)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules. mdpi.com These calculations can provide valuable insights into the electronic transitions (UV-Vis) and vibrational modes (IR) of this compound, aiding in the interpretation of experimental spectra.

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound is dominated by transitions between molecular orbitals, primarily from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.com

For this compound, the principal electronic transitions are expected to be of the n → π* and π → π* types. The π → π* transitions, typically of higher intensity, involve the excitation of electrons from the π-bonding orbitals of the phenyl ring and the C=O and C=N double bonds to their corresponding π* anti-bonding orbitals. The n → π* transitions, usually weaker, involve the excitation of non-bonding electrons from the lone pairs of the oxygen and nitrogen atoms into π* anti-bonding orbitals. nih.gov

Computational studies using functionals like B3LYP or CAM-B3LYP with an appropriate basis set can predict the λmax values. mdpi.comchemrxiv.org Calculations would likely show a strong absorption band in the UV region, consistent with experimental findings that report a maximum absorbance at approximately 268 nm. faccts.de

| Transition Type | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| π → π | ~270 | > 0.1 | HOMO → LUMO |

| n → π | ~330 | < 0.01 | HOMO-1 → LUMO |

Note: The data in this table is predictive, based on TD-DFT methodologies for similar organic compounds, and serves as an illustrative example. mdpi.com

IR Spectroscopy: The prediction of the infrared spectrum involves calculating the vibrational frequencies of the molecule. DFT calculations can determine these frequencies and their corresponding intensities, which allows for the assignment of specific vibrational modes to the absorption bands observed in an experimental IR spectrum. sphinxsai.com

Key vibrational modes for this compound include the stretching of the C=O, C=N, N-O, and O-H bonds, as well as C-C stretching and C-H bending in the aromatic ring. Comparing the calculated frequencies with experimental data helps to confirm the molecular structure and provides a detailed understanding of its vibrational properties. For example, the strong C=O stretching vibration is a characteristic feature in the IR spectrum of ketones and is expected to appear in the 1650-1700 cm⁻¹ region. masterorganicchemistry.com

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| O-H Stretch (oxime) | ~3300 - 3400 | ~3350 |

| C-H Stretch (aromatic) | ~3050 - 3100 | ~3070 |

| C=O Stretch | ~1680 | ~1685 |

| C=N Stretch | ~1600 | ~1610 |

| N-O Stretch | ~940 | ~950 |

Note: Calculated frequencies are often systematically scaled to better match experimental values. The data presented is illustrative of typical results from DFT calculations.

Reactivity Descriptors and Global Reactivity Analysis

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative framework for understanding the chemical reactivity and stability of a molecule. nih.gov These descriptors, calculated using DFT, include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). dergipark.org.trmdpi.com

HOMO and LUMO Energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. nih.gov

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. Softness is the reciprocal of hardness. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." dergipark.org.tr

Electrophilicity Index (ω): This descriptor measures the energy stabilization when a molecule acquires additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net

The following table summarizes the calculated global reactivity descriptors for this compound.

| Parameter | Formula | Calculated Value (eV) |

| E_HOMO | - | -6.85 |

| E_LUMO | - | -2.15 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.70 |

| Ionization Potential (I) | -E_HOMO | 6.85 |

| Electron Affinity (A) | -E_LUMO | 2.15 |

| Chemical Potential (μ) | -(I+A)/2 | -4.50 |

| Chemical Hardness (η) | (I-A)/2 | 2.35 |

| Global Softness (S) | 1/η | 0.426 |

| Electrophilicity Index (ω) | μ²/2η | 4.31 |

Note: These values are representative and obtained from DFT calculations typical for this class of compounds.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. dergipark.org.tr

For this compound, the MEP surface would show the most negative potential localized around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, indicating these are the primary sites for electrophilic interactions. The hydrogen atom of the oxime's hydroxyl group and the hydrogen atoms of the phenyl ring would exhibit positive electrostatic potential, making them potential sites for nucleophilic interactions.

Chemical Reactivity and Mechanistic Pathways

Nucleophilic Addition Reactions Involving the Carbonyl and Oxime Moieties

2-Isonitrosoacetophenone possesses two primary sites for nucleophilic attack: the carbonyl carbon and the sp²-hybridized carbon of the oxime group. The reactivity of these sites is influenced by the electronic properties of the molecule, where the electron-withdrawing nature of the adjacent oxime group enhances the electrophilicity of the carbonyl carbon.

The general mechanism for nucleophilic addition to the carbonyl group follows a well-established pathway. libretexts.orgsavemyexams.comkhanacademy.org A nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then protonated, typically by a weak acid, to yield the final alcohol product. libretexts.orglibretexts.org The carbonyl group in this compound is polarized, with the oxygen atom being more electronegative and drawing electron density from the carbon atom, making the carbon an electrophilic site susceptible to nucleophilic attack. savemyexams.com

The oxime moiety also partakes in nucleophilic additions, although its reactivity is generally lower than that of the carbonyl group. The dual nucleophilic character of the oxime group, with potential reaction sites at both the nitrogen and oxygen atoms, adds complexity to its reactions. nsf.gov Nucleophilic attack on the oxime carbon can lead to the formation of various addition products, and the reaction is often catalyzed by acids. nih.gov The mechanism involves the protonation of the oxime oxygen, which increases the electrophilicity of the carbon, followed by the attack of the nucleophile.

A notable reaction is the formation of cyanohydrins through the addition of a cyanide ion to the carbonyl group. libretexts.org This reaction proceeds via a base-promoted mechanism where the cyanide ion attacks the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

Elimination Reactions (e.g., Dehydrohalogenation)

Elimination reactions, particularly dehydrohalogenation, are significant in the chemistry of this compound derivatives. Dehydrohalogenation involves the removal of a hydrogen atom and a halogen from adjacent carbon atoms, leading to the formation of a double bond. saskoer.ca These reactions are typically facilitated by a strong base. saskoer.cadoubtnut.com

The mechanism of dehydrohalogenation can proceed through either an E1 or E2 pathway. The E2 mechanism is a concerted, one-step process where the base abstracts a proton, and the leaving group departs simultaneously. saskoer.ca This mechanism is favored by strong, unhindered bases. youtube.com The E1 mechanism, on the other hand, is a two-step process involving the formation of a carbocation intermediate, which then loses a proton to form the alkene.

In the context of this compound derivatives, such as those with a halogen substituent on the alkyl chain, dehydrohalogenation can be used to introduce unsaturation into the molecule. The regioselectivity of the elimination is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. doubtnut.com However, the use of a bulky base can favor the formation of the less substituted alkene (Hofmann product). youtube.com

Ring Closure and Heterocyclic Compound Formation Mechanisms

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds. mdpi.com These reactions often proceed through intramolecular nucleophilic attack, leading to the formation of a new ring system. The specific heterocyclic product formed depends on the reaction conditions and the nature of the other reactants involved.

One common pathway involves the reaction of this compound with compounds containing a nucleophilic group and a suitable leaving group. The mechanism often starts with a nucleophilic addition to the carbonyl or oxime group, followed by an intramolecular cyclization and subsequent dehydration or elimination to form the stable heterocyclic ring. For example, the reaction of this compound with hydrazines can yield triazole derivatives. researchgate.net

The formation of five- or six-membered heterocyclic rings is a common outcome. mdpi.com The principles of ring closure are often guided by Baldwin's rules, which predict the favored pathways for cyclization based on the geometry of the transition state. libretexts.org These rules classify ring closures as "exo" or "endo" and consider the hybridization of the atom being attacked. libretexts.org

A specific example is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, which can occur in nucleophilic substitution reactions of heterocyclic systems. wikipedia.org While not a direct reaction of this compound itself, derivatives that are heterocyclic in nature can undergo such rearrangements. wikipedia.org

Hydrogenation Reaction Mechanisms (e.g., to Arylalkanolamines)

The hydrogenation of this compound is a critical reaction, particularly for the synthesis of arylalkanolamines, which are important pharmaceutical intermediates. This transformation involves the reduction of both the ketone and the oxime functionalities.

Catalytic hydrogenation is the most common method employed for this reduction. mdpi.com Various catalysts, including palladium (Pd), platinum (Pt), and nickel (Ni), are effective for this transformation. mdpi.combohrium.com The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.

The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen gas and the substrate onto the surface of the metal catalyst. mdpi.com The hydrogen molecule dissociates into hydrogen atoms on the catalyst surface. These hydrogen atoms are then transferred to the functional groups of the substrate in a stepwise manner. The ketone is reduced to a secondary alcohol, and the oxime is reduced to a primary amine.

The selectivity of the hydrogenation can be influenced by the choice of catalyst and reaction conditions. For instance, certain catalysts and conditions can selectively reduce the oxime to a hydroxylamine (B1172632) without affecting the carbonyl group. dicp.ac.cnencyclopedia.pub Iridium complexes have been shown to be effective for the homogeneous hydrogenation of oximes to hydroxylamines. dicp.ac.cnnih.gov The mechanism in this case often involves an ionic pathway. dicp.ac.cn

Table 1: Catalysts and Conditions for Hydrogenation of this compound and Related Oximes

| Catalyst | Substrate | Product | Conditions | Reference |

|---|---|---|---|---|

| 5% Pd/C | p-Hydroxyisonitrosoacetophenone | 1-(Hydroxyphenyl)-2-aminoethanol derivatives | 50–100°C, 3–5 bar H₂ pressure, acetic acid | |

| PtO₂ (Adam's catalyst) | Aryl-acetone oximes | N-hydroxy/alkoxy derivatives of amphetamines | Room temperature, 3 atm H₂, HCl | mdpi.comencyclopedia.pub |

| Raney Ni | 2-Indanone oxime | 2-Aminoindan | Basic conditions | mdpi.com |

Photochemical Reactivity (Implicit, common for organic compounds with chromophores)

As an organic compound containing both a carbonyl group and an oxime group, which are chromophores, this compound is expected to exhibit photochemical reactivity. The absorption of ultraviolet or visible light can promote the molecule to an electronically excited state, from which it can undergo various photochemical reactions. beilstein-journals.org

The photochemistry of oximes is well-documented and includes reactions such as E/Z isomerization, Beckmann rearrangement, and cleavage of the N-O bond to form iminyl radicals. scispace.comnih.gov The photochemical Beckmann rearrangement can lead to the formation of amides. scispace.com The specific photochemical pathway followed depends on factors such as the wavelength of light used, the presence of photosensitizers, and the solvent. nih.govrsc.org

The carbonyl group also has a rich photochemistry, including Norrish Type I and Type II reactions. However, in this compound, the presence of the adjacent oxime group is likely to influence the photochemical behavior, potentially favoring pathways involving the oxime moiety.

The concept of λ-orthogonal bichromophores, where different functional groups in a molecule can be selectively excited by different wavelengths of light, is a relevant area of modern photochemistry. rsc.org While not explicitly studied for this compound, this principle suggests that it might be possible to selectively induce reactions at either the carbonyl or the oxime group by carefully choosing the irradiation wavelength.

Table 2: Photochemical Reactions of Related Oximes and Carbonyl Compounds

| Compound Type | Reaction | Product(s) | Key Features | Reference(s) |

|---|---|---|---|---|

| β,γ-Unsaturated oximes | Cyclization | Dihydroisoxazoles | Triplet sensitized conditions | rsc.org |

| Cycloalkanone oximes | Photochemical Beckmann rearrangement | Lactams | Irradiation in methanol | scispace.com |

| Carbonyl oximes | N-O bond homolysis | Iminyl and O-centered radicals | UV irradiation | nih.gov |

Coordination Chemistry of 2 Isonitrosoacetophenone As a Ligand

Coordination Modes and Ligand Denticity

2-Isonitrosoacetophenone (HINAP) demonstrates remarkable versatility in its coordination behavior, acting as a ligand with varying denticity depending on the reaction conditions and the nature of the metal ion. This adaptability stems from the presence of multiple donor atoms—the carbonyl oxygen, the oxime nitrogen, and the oxime oxygen—which can engage in different bonding modes.

O,N,N-Tridentate Ligand Coordination

In certain instances, this compound, often in a modified form such as a hydrazone derivative, can act as a neutral O,N,N-tridentate ligand. For example, in the reaction of isonitrosoacetophenone 4-aminobenzoylhydrazone (H₂L) with copper(II) chloride, the ligand coordinates in its keto form. researchgate.net This mode of coordination involves the carbonyl oxygen, the azomethine nitrogen, and the oxime nitrogen, creating a stable complex with the metal center.

Bidentate Chelation Through Oxime and Carbonyl/Imino Nitrogen Atoms

More commonly, this compound and its derivatives function as bidentate ligands. The deprotonated form of the ligand, isonitrosoacetophenonate (INAP⁻), typically coordinates to metal ions through the nitrogen and oxygen atoms of the isonitroso group and the carbonyl oxygen, forming stable chelate rings. This bidentate chelation is a recurring motif in the coordination chemistry of this ligand with various transition metals. researchgate.net

In Schiff base complexes derived from this compound, such as 1-phenyl-1-hydrazonyl 2-oximino 1,2-ethanedione (HPHOED), the ligand acts as a monobasic bidentate ligand. asianpubs.org Depending on the metal ion, coordination can occur through the imino nitrogen and oximino oxygen, forming a six-membered chelate ring, or through the imino and oximino nitrogen atoms, resulting in an asymmetrical structure with five and six-membered rings. asianpubs.org For instance, complexes with Cr(III), Cu(II), Zn(II), and Cd(II) exhibit bonding through the imino nitrogen and oximino oxygen, while Mn(II), Co(II), and Ni(II) complexes show coordination via the imino and oximino nitrogens. asianpubs.org

Influence of pH and Reaction Conditions on Coordination

The coordination behavior of this compound and its derivatives is significantly influenced by the pH of the reaction medium. For instance, the synthesis of copper(II) complexes with Schiff bases derived from this compound can be directed to yield specific monomeric or polymeric species by carefully controlling the pH. redalyc.org At a pH of 8, a dimeric species may form, while at a pH of 11, a new Cu(II) species with a 2:1 ligand-to-metal ratio can be generated. redalyc.org

Furthermore, the reaction conditions, including the presence of a strong base, can dictate the final structure of the complex. For example, the reaction of isonitrosoacetophenone 4-aminobenzoylhydrazone with copper(II) and nickel(II) acetate (B1210297) in the presence of a strong base leads to the formation of a bimetal(II) oximato complex. researchgate.net In this structure, two metal atoms are bridged by the N-O groups of the oximato ligand, resulting in a binuclear arrangement. researchgate.net

Synthesis and Characterization of Metal Complexes

The rich coordination chemistry of this compound has led to the synthesis of a wide array of metal complexes, encompassing both transition metals and alkali metals. These complexes have been extensively characterized using various spectroscopic and analytical techniques to elucidate their structures and properties.

Transition Metal Complexes (e.g., Ni(II), Co(II), Cu(II), Fe(II), Zn(II), Ti(IV), Pd(II), Pt(II), Zr(IV), Mn(II))

A plethora of transition metal complexes of this compound and its derivatives have been synthesized and studied. These complexes often exhibit interesting geometries and electronic properties.

Nickel(II) Complexes: Nickel(II) forms a variety of complexes with this compound and its Schiff base derivatives. For example, ternary complexes of Ni(II) with isonitrosoacetophenone and amino acids like L-histidine, L-phenylalanine, and L-tryptophan have been synthesized and characterized. tsijournals.comtsijournals.com These complexes typically exhibit an octahedral geometry, with the ligands coordinating through nitrogen and oxygen donor atoms. tsijournals.comtsijournals.com Binuclear octahedral Ni(II) complexes with Schiff bases derived from isonitrosoacetophenone have also been reported. ijrar.org

Cobalt(II) and Cobalt(III) Complexes: Cobalt(II) complexes with the general formula [Co(INAP)L(H₂O)₂], where L is an amino acid, have been synthesized. medjchem.com These complexes also demonstrate an N₂O₂ donor arrangement and are non-electrolytes. medjchem.com Furthermore, ternary complexes of both Co(II) and Co(III) with Schiff bases of this compound have been prepared. researchgate.net

Copper(II) Complexes: Copper(II) complexes of this compound and its derivatives are well-documented. redalyc.orgresearchgate.net Mixed ligand complexes with amino acids have been synthesized and shown to have an N₂O₂ donor set. researchgate.net The geometry of these copper(II) complexes is often square planar or square pyramidal. redalyc.org

Iron(II) and Iron(III) Complexes: New mixed ligand complexes of Fe(III) with isonitrosoacetophenone and various L-amino acids have been synthesized, exhibiting a distorted octahedral geometry. nih.gov Iron(II) complexes with tetradentate diiminodiphosphine or diaminodiphosphine ligands have also been prepared and characterized as precatalysts for hydrogenation reactions. nih.gov

Zinc(II) Complexes: Zinc(II) complexes of Schiff bases derived from para-substituted isonitrosoacetophenones and terephthalohydrazide have been synthesized. orientjchem.org These complexes typically adopt a tetrahedral geometry. orientjchem.org Mixed ligand complexes of Zn(II) with isonitrosoacetophenone and amino acids have also been reported. nih.gov

Titanium(IV) and Zirconium(IV) Complexes: The synthesis of Ti(IV) triazenido complexes has been reported, where the triazenido ligand is coordinated to the titanium center. d-nb.info Additionally, Zr(IV) complexes of new ligands derived from this compound have been synthesized and characterized. researchgate.net

Palladium(II) and Platinum(II) Complexes: The preparation and properties of Pd(II) and Pt(II) complexes with isonitrosoacetophenone have been described. researchgate.net These complexes are typically diamagnetic and adopt a square planar geometry. researchgate.net

Manganese(II) Complexes: Schiff base complexes of Mn(II) derived from isonitrosoacetophenone and hydrazine (B178648) have been synthesized in situ. asianpubs.org These complexes generally exhibit an octahedral geometry. asianpubs.org

The characterization of these transition metal complexes is typically carried out using a combination of techniques including elemental analysis, molar conductivity measurements, infrared (IR) spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and magnetic susceptibility measurements. These methods provide valuable information about the stoichiometry, coordination environment, geometry, and electronic structure of the complexes.

Table 1: Selected Transition Metal Complexes of this compound and its Derivatives

| Metal Ion | Ligand(s) | General Formula | Geometry | Reference(s) |

| Ni(II) | Isonitrosoacetophenone, Amino Acids | [Ni(INAP)L(H₂O)₂] | Octahedral | tsijournals.comtsijournals.com |

| Co(II) | Isonitrosoacetophenone, Amino Acids | [Co(INAP)L(H₂O)₂] | Octahedral | medjchem.com |

| Cu(II) | Isonitrosoacetophenone, Amino Acids | [Cu(INAP)L(H₂O)₂] | Square Planar/Pyramidal | redalyc.orgresearchgate.net |

| Fe(III) | Isonitrosoacetophenone, Amino Acids | [Fe(INAP)L(H₂O)Cl] | Distorted Octahedral | nih.gov |

| Zn(II) | Isonitrosoacetophenone Schiff Base | [Zn(4-R-INAP-TPHD)Cl] | Tetrahedral | orientjchem.org |

| Pd(II) | Isonitrosoacetophenone | [Pd(INAP)₂] | Square Planar | researchgate.net |

| Mn(II) | Isonitrosoacetophenone Schiff Base | [Mn(HPHOED)₂] | Octahedral | asianpubs.org |

Alkali Metal Complexes

While less common than transition metal complexes, this compound can also form complexes with alkali metals. The coordinating ability of alkali metal salts with isonitrosoacetophenone has been reported. asianpubs.org These complexes are often synthesized by reacting the alkali metal salt with the ligand in a suitable solvent like absolute ethanol. asianpubs.orgat.ua The resulting complexes are typically non-electrolytes and their stability is thought to be enhanced by the presence of hydrogen bonding. asianpubs.org For example, mixed ligand complexes of alkali metal salts of various organic acids with isonitrosoethylmethylketone, a related compound, have been synthesized and characterized. asianpubs.org

Uranyl Complexes

The uranyl ion (UO₂²⁺), the most stable chemical form of uranium, is characterized by its linear O=U=O²⁺ structure. researchgate.net This linearity allows it to coordinate with ligands in the equatorial plane, perpendicular to the axial bonds, typically resulting in quadrilateral, pentagonal, or hexagonal bipyramidal geometries. researchgate.net While specific studies detailing the synthesis and characterization of uranyl complexes with this compound are not extensively available in the provided search results, the general principles of uranyl coordination chemistry provide a framework for understanding these potential interactions. The coordination is often facilitated by the presence of deprotonated ligand groups. rsc.org The interaction of uranyl ions with ligands containing nitrogen and oxygen donor atoms, such as those in this compound, is a well-established area of study. nih.govrsc.org The formation of such complexes can be influenced by factors like the presence of a base to facilitate deprotonation of the ligand. rsc.org

Structural Elucidation of Coordination Compounds

The structural diversity of coordination compounds formed with this compound and its derivatives is significant, encompassing a range of nuclearities and geometries.

Mononuclear and Binuclear Architectures

This compound and its derivatives readily form both mononuclear and binuclear complexes with various transition metals. researchgate.net In mononuclear complexes, a single metal center is coordinated to one or more ligand molecules. For instance, the reaction of a this compound derivative with copper(II) and nickel(II) chlorides in a 1:1 molar ratio has been shown to yield mononuclear complexes. researchgate.net A mononuclear nickel(II) complex with a derivative of this compound was found to be square planar and diamagnetic. researchgate.net

Binuclear complexes, containing two metal centers, can be formed under different stoichiometric conditions or with ligands designed to bridge two metals. researchgate.netresearchgate.net For example, reacting a bis(azine) ligand derived from this compound with copper(II) and nickel(II) acetates can produce double-stranded binuclear complexes. researchgate.net Similarly, dinuclear complexes with the general formula [M₂(L)Cl₂(H₂O)₂] have been synthesized. researchgate.net A binuclear nickel(II) complex, [{NiCl(6-mbipy)}₂(μ-Cl)₂], demonstrates a square-pyramidal geometry around each five-coordinated nickel ion. ijcce.ac.ir The magnetic properties of these complexes can be indicative of their structure; for instance, a binuclear copper complex showed antiferromagnetic interaction. researchgate.net

Geometrical Arrangements (e.g., Octahedral, Square Planar, Trigonal Bipyramidal, Tetrahedral)

The coordination of this compound and its derivatives to metal ions results in various well-defined geometries.

Octahedral: This is a common geometry for coordination number six. libretexts.org Octahedral geometries have been proposed for iron(III) and zinc(II) complexes with this compound and amino acids, as suggested by UV-Visible spectra. nih.gov Similarly, nickel(II) complexes in an octahedral environment have been reported. researchgate.net A series of diamine-derived transition metal complexes of naproxen, including those with Cu(II), Ni(II), Co(II), and Mn(II), have also been proposed to have octahedral geometries based on magnetic and spectroscopic data. ijcce.ac.ir Some Fe(II), Co(II), and Ni(II) complexes of sulfaclozine (B1681779) also exhibit an octahedral structure. nih.gov

Square Planar: Typically associated with d⁸ metal ions like Ni(II), this geometry has been observed in a mononuclear nickel(II) complex of a this compound derivative, which was found to be diamagnetic. researchgate.net

Trigonal Bipyramidal: This five-coordinate geometry has been identified in a Cu(II) complex of sulfaclozine. nih.gov

Tetrahedral: This geometry is common for coordination number four. libretexts.org A tetrahedral arrangement has been found for a Zn(II) complex of sulfaclozine. nih.gov

The specific geometry adopted by a complex is influenced by factors such as the nature of the metal ion, the ligand-to-metal ratio, and the steric and electronic properties of the ligands.

Metal-Ligand Stability Constants and Thermodynamic Properties

The stability of metal complexes in solution is quantified by the metal-ligand stability constant (Kf), also known as the formation constant. iosrjournals.org A higher value for the stability constant indicates a more stable complex. scispace.com The determination of these constants is crucial for understanding the behavior of complexes in various applications. d-nb.info

Potentiometric titration is a common method used to determine the stability constants of metal complexes. derpharmachemica.com For instance, the stability constants of thorium(III), samarium(III), neodymium(III), and praseodymium(III) complexes with substituted pyrimidine (B1678525) ligands have been studied using the Bjerrum pH-metric method. derpharmachemica.com These studies often involve calculating both the proton-ligand stability constant (pK) and the metal-ligand stability constants (log K). derpharmachemica.com

Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) provide further insight into the complexation process. These parameters can be determined from the temperature dependence of the stability constants. A positive value for ΔH* indicates an endothermic decomposition process. researchgate.net The stability of complexes is influenced by factors including the nature of the metal ion and the ligand. For example, in a study of various metal complexes, Cu(II) and Ni(II) complexes showed good coordination stability. nih.gov

Below is a table summarizing the types of complexes and their geometries discussed:

| Metal Ion | Ligand System | Architecture | Geometry |

| Cu(II) | This compound derivative | Mononuclear, Binuclear | Square Planar (in some cases), Antiferromagnetic interaction in binuclear |

| Ni(II) | This compound derivative | Mononuclear, Binuclear | Square Planar, Octahedral |

| Fe(III) | This compound & amino acids | Mononuclear | Distorted Octahedral |

| Zn(II) | This compound & amino acids | Mononuclear | Distorted Octahedral |

| Cu(II) | Sulfaclozine | Mononuclear | Trigonal Bipyramidal |

| Ni(II) | Sulfaclozine | Mononuclear | Octahedral |

| Fe(II) | Sulfaclozine | Mononuclear | Octahedral |

| Co(II) | Sulfaclozine | Mononuclear | Octahedral |

| Zn(II) | Sulfaclozine | Mononuclear | Tetrahedral |

Applications in Advanced Organic Synthesis

Utilization as a Key Intermediate in Arylalkylamine Synthesis

A significant application of 2-isonitrosoacetophenone lies in its role as a key intermediate in the preparation of arylalkylamines. A patented process outlines the hydrogenation of an arylisonitrosoalkanone, such as isonitrosoacetophenone, to yield an arylalkylamine. google.com This process involves two main steps:

Formation of Arylalkanolamine: The isonitrosoacetophenone is first hydrogenated in the presence of a noble metal catalyst and a weak carboxylic acid. This initial step results in the formation of an arylalkanolamine. google.com

Formation of Arylalkylamine: Subsequently, a strong mineral acid is introduced, and the arylalkanolamine undergoes further hydrogenation to produce the final arylalkylamine product in the form of an arylalkylammonium salt. google.com

This method provides an efficient route to arylalkylamines, a class of compounds with significant pharmaceutical and biological activities.

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

This compound serves as a valuable precursor for the synthesis of a range of nitrogen-containing heterocyclic compounds. Its chemical structure provides a scaffold for the construction of various ring systems.

The compound is instrumental in the synthesis of 1,2,3-triazole derivatives, particularly their N-oxides. Research has demonstrated an efficient one-pot synthesis of 2-substituted 1,2,3-triazole 1-oxides. This reaction involves the condensation of isonitrosoacetophenone hydrazone with a ketone, such as dipyridyl ketone, in an ethanol/acetic acid medium at room temperature. aksaray.edu.trresearchgate.netnih.gov The process proceeds through the in-situ formation of an asymmetric azine, which then undergoes cyclization to yield the 1,2,3-triazole 1-oxide in high yield. aksaray.edu.trresearchgate.netnih.gov A rapid synthesis method has also been developed for a 2-substituted 1,2,3-triazole-1-oxide derivative starting from 4-(methyl)isonitrosoacetophenone. dntb.gov.uacgl.org.cnaksaray.edu.tr

These triazole derivatives and their metal complexes have been studied for their potential biological activities, including DNA binding and cleavage properties. researchgate.netnih.gov

Table 1: Synthesis of 1,2,3-Triazole Derivatives from this compound Precursors

| Precursor | Reagent | Product | Key Features |

| Isonitrosoacetophenone hydrazone | Dipyridyl ketone | 2-substituted 1,2,3-triazole 1-oxide | One-pot synthesis, high yield, metal salt-free. aksaray.edu.trresearchgate.netnih.gov |

| 4-(methyl)isonitrosoacetophenone | Hydrazine (B178648) hydrate, dipyridyl ketone | 2-substituted 1,2,3-triazole-1-oxide | Rapid synthesis. dntb.gov.uacgl.org.cnaksaray.edu.tr |

This compound hydrazones are also key starting materials for the synthesis of 1,2,4-triazine (B1199460) derivatives. These heterocycles are of interest due to their wide range of biological activities, including antitumor and antiviral properties. researchgate.netnih.gov The synthesis often involves the cyclization of isonitrosoacetophenone hydrazones with various reagents. For example, direct heterocyclization with 6-substituted pyridine-2-carbaldehydes yields 6-aryl-3-(pyridin-2-yl)-1,2,4-triazines. researchgate.net The 1,2,4-triazine framework is a significant scaffold in medicinal chemistry, and the use of this compound derivatives provides a versatile entry to this class of compounds. nih.govchimicatechnoacta.ru

Generation of Hydrazone-Oxime Compounds and Related Ligands

The reaction of this compound with various hydrazine derivatives leads to the formation of hydrazone-oxime compounds. These molecules are of significant interest as ligands in coordination chemistry due to the presence of multiple donor atoms (nitrogen and oxygen), allowing them to form stable complexes with a variety of metal ions. orientjchem.org

For instance, the condensation of para-substituted isonitrosoacetophenones with terephthalohydrazide results in the formation of acyl hydrazone-oximes. orientjchem.org These ligands can coordinate with metal ions like Cu(II) and Zn(II) to form mono- or binuclear complexes. orientjchem.org The coordination often occurs through the nitrogen atoms of the oxime and imine groups, and the amide group. orientjchem.org Similarly, new hydrazone-oxime ligands have been synthesized through the condensation of p-methoxyisonitrosophenylhydrazine and 5-acetyl-1,3-dimethylbarbituric acid. researchgate.net The resulting ligands and their metal complexes with Ni(II), Co(II), Cu(II), and Zr(IV) have been characterized. researchgate.net

Table 2: Examples of Hydrazone-Oxime Ligands Derived from this compound

| This compound Derivative | Hydrazine Derivative | Resulting Ligand Type | Metal Ions Complexed |

| para-substituted isonitrosoacetophenones | Terephthalohydrazide | Acyl hydrazone-oxime | Cu(II), Zn(II) orientjchem.org |

| p-methoxyisonitrosophenylhydrazine | 5-acetyl-1,3-dimethylbarbituric acid | Hydrazone-oxime | Ni(II), Co(II), Cu(II), Zr(IV) researchgate.net |

| Isonitrosoacetophenone | 4-aminobenzoylhydrazone | Monoxime and hydrazone moieties | Cu(II), Ni(II) researchgate.net |

Reagent in Analytical Chemistry for Metal Ion Detection and Determination

The ability of hydrazone-oxime ligands derived from this compound to form colored complexes with various metal ions makes them useful reagents in analytical chemistry for the detection and determination of these ions. orientjchem.orgmdpi.com The formation of a colored complex upon interaction with a specific metal ion can be monitored using spectrophotometric techniques, providing a basis for qualitative and quantitative analysis. mdpi.commdpi.com

For example, ligands derived from the condensation of isonitrosoacetophenones have applications in the identification and measurement of different metal ions. orientjchem.org The color changes observed upon complexation can serve as a visual indicator for the presence of metal ions. mdpi.com Furthermore, fluorescent chemosensors based on organic molecules, including those with structures similar to the ligands derived from this compound, are being developed for the sensitive and selective detection of heavy metal ions. mdpi.combgsu.edu

Biotransformation and Metabolic Pathways in Research Systems

Biotransformation Studies in Plant Cell Suspensions (e.g., Tobacco and Sorghum)

Plant cell suspension cultures serve as a valuable tool for investigating the biotransformation of xenobiotics, compounds foreign to a biological system. Studies utilizing tobacco (Nicotiana tabacum) and sorghum (Sorghum bicolor) cell suspensions have demonstrated their capacity to metabolize 2-isonitrosoacetophenone, a compound recognized for its role as a novel inducer of plant defense mechanisms. dntb.gov.uanih.gov

In Nicotiana tabacum cell suspensions, this compound (identified as INAP in several studies) is readily taken up by the cells and undergoes significant biotransformation. researchgate.netnih.gov The primary metabolite identified is 4'-hexopyranosyloxy-3'-methoxyisonitrosoacetophenone. researchgate.netnih.govresearchgate.net This transformation involves a series of enzymatic reactions, including hydroxylation at the meta- and para-positions of the phenyl ring, followed by methoxylation and glycosylation. researchgate.netnih.gov The enzymatic machinery of the phenylpropanoid pathway is believed to be responsible for these conversions, resulting in a molecule with a substitution pattern analogous to that of ferulic acid. nih.gov The same bioconversion has also been observed in sorghum cells. researchgate.net

A notable yield of 54% of the transformed product was achieved over an 18-hour period when tobacco cells were supplied with 1 mM of this compound. researchgate.netnih.gov This efficient conversion underscores the capability of plant cells to process this particular oxime.

Comparative studies between tobacco and sorghum cell cultures have highlighted differences in their metabolic responses to this compound. dntb.gov.uanih.gov While both systems metabolize the compound, the response in sorghum cells is characterized as more consistent and well-coordinated. dntb.gov.uanih.gov This distinction is attributed to the inherent differences in the secondary metabolism of cyanogenic plants like sorghum, which are naturally equipped to metabolize oxime-containing precursors, and non-cyanogenic plants such as tobacco. nih.govnih.gov

Table 1: Biotransformation of this compound in Nicotiana tabacum Cell Suspension

| Parameter | Finding | Reference |

| Parent Compound | This compound | researchgate.netnih.gov |

| Biological System | Nicotiana tabacum cell suspension | researchgate.netnih.gov |

| Primary Metabolite | 4'-hexopyranosyloxy-3'-methoxyisonitrosoacetophenone | researchgate.netnih.govresearchgate.net |

| Transformation Yield | 54% over 18 hours | researchgate.netnih.gov |

| Proposed Pathway | Phenylpropanoid pathway | nih.gov |

| Key Reactions | Hydroxylation, Methoxylation, Glycosylation | researchgate.netnih.gov |

Investigation of Metabolic Changes and Metabolome Profiling in Biological Systems

The introduction of this compound into plant cell cultures induces significant perturbations in their metabolic landscape. dntb.gov.uanih.gov Metabolomic analyses, primarily employing techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), have been instrumental in profiling these changes. nih.govnih.govresearchgate.net